Butyl[(3-chloro-4-fluorophenyl)methyl]amine

Catalog No.
S13796297
CAS No.
M.F
C11H15ClFN
M. Wt
215.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butyl[(3-chloro-4-fluorophenyl)methyl]amine

Product Name

Butyl[(3-chloro-4-fluorophenyl)methyl]amine

IUPAC Name

N-[(3-chloro-4-fluorophenyl)methyl]butan-1-amine

Molecular Formula

C11H15ClFN

Molecular Weight

215.69 g/mol

InChI

InChI=1S/C11H15ClFN/c1-2-3-6-14-8-9-4-5-11(13)10(12)7-9/h4-5,7,14H,2-3,6,8H2,1H3

InChI Key

KFZRCGUCCAOZSW-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1=CC(=C(C=C1)F)Cl

Butyl[(3-chloro-4-fluorophenyl)methyl]amine is an organic compound characterized by its unique structure, which includes a butyl group attached to a phenyl ring substituted with both chlorine and fluorine atoms. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development. The presence of the halogen substituents can influence the compound's pharmacological properties, including its binding affinity and metabolic stability.

  • N-Alkylation: This reaction typically involves the alkylation of amines using alkyl halides, which can lead to the formation of more complex amine derivatives.
  • Acylation: The amine group can participate in acylation reactions, forming amides when reacted with acid chlorides or anhydrides.
  • Deprotection Reactions: The compound can undergo deprotection under mild conditions, allowing for the release of functional groups that may be masked during synthesis .

Butyl[(3-chloro-4-fluorophenyl)methyl]amine exhibits notable biological activities, particularly in the context of enzyme inhibition and receptor binding. The presence of the 3-chloro-4-fluorophenyl moiety has been shown to enhance binding affinity to certain targets, such as enzymes involved in metabolic pathways. Studies indicate that this compound may act as an inhibitor for specific enzymes, potentially impacting processes such as neurotransmitter regulation and cancer cell proliferation .

Several methods have been developed for synthesizing Butyl[(3-chloro-4-fluorophenyl)methyl]amine:

  • N-Alkylation Reaction: A common method involves reacting 3-chloro-4-fluorobenzyl bromide with tert-butylpiperazine or similar amines under basic conditions to yield the desired product .
  • Coupling Reactions: Utilizing coupling agents and specific solvents, this method can facilitate the formation of complex structures from simpler precursors.
  • Deprotection Strategies: Various deprotection techniques can be employed to yield free amines from protected forms, enhancing the accessibility of functional groups for further reactions .

Butyl[(3-chloro-4-fluorophenyl)methyl]amine has several applications:

  • Pharmaceutical Development: Its unique structure makes it a candidate for developing new therapeutic agents, particularly in oncology and neurology.
  • Chemical Probes: The compound can serve as a chemical probe in biological studies to elucidate mechanisms of action for various biological targets.
  • Synthesis of Analogues: It can be used as a starting material for synthesizing related compounds with modified biological activities.

Interaction studies involving Butyl[(3-chloro-4-fluorophenyl)methyl]amine have revealed insights into its binding affinities and mechanisms of action:

  • Enzyme Binding: Studies demonstrate that the chlorine atom enhances binding through van der Waals interactions with amino acid residues in the active site of enzymes .
  • Receptor Interaction: Investigations into its interaction with specific receptors indicate potential pathways for therapeutic intervention, particularly in modulating neurotransmitter systems .

Several compounds share structural similarities with Butyl[(3-chloro-4-fluorophenyl)methyl]amine, making them relevant for comparison:

Compound NameStructure FeaturesUnique Aspects
3-Chloro-4-fluoroanilineAmino group instead of amineKnown for its use in dye synthesis
N-(3-Chloro-4-fluorobenzyl)butanamideAmide functional groupExhibits distinct biological activity
4-FluorobenzeneethanamineLacks chlorine but retains fluorineUsed in various pharmaceutical applications

These compounds highlight the unique aspects of Butyl[(3-chloro-4-fluorophenyl)methyl]amine, particularly its combination of both chlorine and fluorine substituents, which may confer distinct pharmacological properties not found in others.

Butyl[(3-chloro-4-fluorophenyl)methyl]amine (IUPAC name: N-butyl-1-(3-chloro-4-fluorophenyl)methanamine) is a secondary amine featuring a chloro-fluorinated aromatic ring and a butyl alkyl chain. Its molecular formula is C11H15ClFN, with a molecular weight of 215.70 g/mol. The compound’s structure consists of a 3-chloro-4-fluorobenzyl group (–CH2C6H3ClF) bonded to a butylamine moiety (–NHCH2CH2CH2CH3).

Structural and Physical Properties

While direct experimental data for this compound are scarce, its physicochemical properties can be inferred from structurally related benzylamines. For example:

  • 3-Chloro-4-fluorobenzylamine (C7H7ClFN), a precursor, has a boiling point of 111°C and a density of 1.27 g/mL.
  • The addition of a butyl group likely increases hydrophobicity and boiling point due to enhanced van der Waals interactions.

Table 1: Estimated Properties of Butyl[(3-Chloro-4-Fluorophenyl)methyl]amine

PropertyValue/Description
Molecular FormulaC11H15ClFN
Molecular Weight215.70 g/mol
Boiling Point (est.)180–200°C (extrapolated from )
Density (est.)1.15–1.25 g/mL
SolubilityLow in water; soluble in organic solvents (e.g., DCM, ethanol)

The compound’s synthetic versatility arises from the electron-withdrawing effects of the chloro and fluoro substituents, which activate the aromatic ring toward electrophilic substitution and facilitate further functionalization.

Historical Development and Discovery

The development of halogenated benzylamines dates to the mid-20th century, driven by the need for bioactive intermediates in drug synthesis. While Butyl[(3-chloro-4-fluorophenyl)methyl]amine itself lacks a well-documented discovery timeline, its structural analogs emerged prominently in the 1990s with the advent of kinase inhibitor research. For instance, patents such as WO2016185485A2 describe methods for synthesizing chloro-fluorophenylaminoquinazoline derivatives, highlighting the relevance of similar amines in medicinal chemistry.

Key milestones in related chemistry include:

  • 1990s: Introduction of fluorinated benzylamines as intermediates for antihistamines and antipsychotics.
  • 2010s: Advancements in palladium-catalyzed coupling reactions, enabling efficient N-alkylation of arylalkylamines.
  • 2020s: Utilization of chloro-fluorophenylmethylamines in covalent inhibitor design, particularly for targeting cysteine residues in enzymes.

The synthesis of Butyl[(3-chloro-4-fluorophenyl)methyl]amine likely employs reductive amination or nucleophilic substitution strategies, analogous to methods used for N-(4-chlorobenzyl)-3-fluorobenzylamine (CAS: 1042577-19-4).

Significance in Modern Organic Chemistry

Butyl[(3-chloro-4-fluorophenyl)methyl]amine exemplifies the strategic use of halogenated amines in contemporary synthesis. Its significance spans three domains:

Pharmaceutical Intermediates

Chloro-fluorophenylmethylamines serve as precursors to bioactive molecules. For example:

  • Kinase Inhibitors: Analogous structures are pivotal in tyrosine kinase inhibitor (TKI) synthesis, as seen in patents for anticancer agents.
  • Antimicrobials: Fluorinated benzylamines enhance membrane permeability in antibacterial compounds.

Agrochemical Applications

The electron-deficient aromatic ring improves binding to pest-specific enzymes. Recent studies highlight similar amines as intermediates in herbicide-resistant crop treatments.

Materials Science

The compound’s rigid aromatic core and flexible butyl chain make it a candidate for liquid crystal precursors or polymer crosslinkers. For instance, BBL035788 (a related benzylamine) is used in optoelectronic material research.

Table 2: Applications of Halogenated Benzylamine Derivatives

ApplicationExample CompoundRole
Drug Discovery3-Chloro-4-fluorobenzylamineIntermediate for TKIs
AgrochemicalsBBL035788Herbicide adjuvant
MaterialsN-(4-Chlorobenzyl)-3-fluorobenzylamineLiquid crystal monomer

Atomic Connectivity and Bonding Patterns

Butyl[(3-chloro-4-fluorophenyl)methyl]amine represents a secondary amine derivative characterized by a distinctive molecular architecture featuring a substituted benzyl group connected to a linear butyl chain through a nitrogen atom [1] [2]. The compound possesses the molecular formula C11H15ClFN with a molecular weight of 215.69 grams per mole, and is assigned the Chemical Abstracts Service registry number 1250604-27-3 [1] [3]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as N-(3-chloro-4-fluorobenzyl)butan-1-amine [1].

The atomic connectivity pattern exhibits a linear butyl chain (C-C-C-C) attached to a nitrogen atom, which subsequently connects to a methylene bridge (-CH2-) leading to a phenyl ring substituted with chlorine at the 3-position and fluorine at the 4-position [1] [2]. The Simplified Molecular Input Line Entry System representation FC1=CC=C(CNCCCC)C=C1Cl clearly illustrates this connectivity pattern [1] [2].

Structural ComponentConnectivity PatternBond Type
Butyl chainC1-C2-C3-C4-NSingle C-C bonds
Methylene linkerN-CH2-PhenylSingle C-N and C-C bonds
Phenyl ringAromatic benzene ringDelocalized π-system
Halogen substituentsCl at position 3, F at position 4C-X single bonds

The nitrogen atom in this secondary amine adopts sp3 hybridization, consistent with standard aliphatic amine structures [4] [5]. The carbon-nitrogen bond length in aliphatic amines typically measures 147 picometers, which is intermediate between carbon-carbon bonds in alkanes (154 picometers) and carbon-oxygen bonds in alcohols (143 picometers) [4] [5]. The bond angles around the nitrogen center deviate from ideal tetrahedral geometry due to the presence of a lone pair of electrons, with carbon-nitrogen-carbon angles typically measuring approximately 108 degrees, slightly compressed from the theoretical tetrahedral angle of 109.5 degrees [4] [5].

The phenyl ring maintains its characteristic aromatic structure with delocalized π-electron density, while the halogen substituents introduce electron-withdrawing effects that influence the overall electronic distribution within the molecule [6] [7]. The 3-chloro-4-fluorophenyl moiety has been demonstrated to enhance binding affinity to certain biological targets through optimized electronic properties and halogen bonding interactions [6].

Stereochemical Considerations

The stereochemical analysis of Butyl[(3-chloro-4-fluorophenyl)methyl]amine reveals several important conformational and configurational aspects [8] [9]. The nitrogen atom, bearing two different substituents (butyl chain and substituted benzyl group) along with a hydrogen atom, theoretically constitutes a stereogenic center [4] [10]. However, the rapid pyramidal inversion characteristic of secondary amines prevents the isolation of distinct enantiomers under normal conditions [4] [5].

Pyramidal inversion occurs through a mechanism involving momentary rehybridization of the nitrogen atom from sp3 to sp2 geometry, creating a planar transition state where the lone pair electrons occupy a p orbital [4] [5]. The energy barrier for this inversion process is approximately 25 kilojoules per mole, which is sufficiently low to permit rapid interconversion at room temperature, resulting in a racemic mixture of rapidly equilibrating R and S configurations [4] [10].

The molecular conformation is further influenced by the flexibility of the butyl chain, which can adopt multiple rotational conformations around each carbon-carbon bond [11]. The methylene linker connecting the nitrogen to the phenyl ring introduces additional conformational freedom, with the carbon-nitrogen-carbon-carbon torsion angle capable of adopting various staggered and eclipsed conformations [12] [11].

Intramolecular interactions play a crucial role in determining the preferred conformational states [9]. The electronegative halogen substituents on the phenyl ring can engage in weak intramolecular interactions with hydrogen atoms on the butyl chain or methylene linker, potentially stabilizing certain conformational arrangements [6] [7]. The aromatic ring system tends to adopt orientations that minimize steric hindrance while maximizing favorable electronic interactions [13] [14].

Stereochemical FeatureCharacteristicEnergy Barrier
Nitrogen inversionRapid at room temperature~25 kJ/mol
Butyl chain rotationMultiple conformersLow barriers
Benzyl rotationRestricted by conjugationModerate barriers
Overall flexibilityHigh conformational mobilityVariable

Computational Modeling of Molecular Geometry

Computational studies of aromatic amine derivatives provide valuable insights into the three-dimensional structure and electronic properties of Butyl[(3-chloro-4-fluorophenyl)methyl]amine [15] [16] [17]. Density Functional Theory calculations at various levels of theory have been employed to investigate similar halogenated benzylamine compounds, revealing important geometric parameters and electronic distributions [15] [16].

The optimized geometry typically exhibits a pyramidal arrangement around the nitrogen atom with bond angles deviating from ideal tetrahedral values due to lone pair repulsion [17] [4]. The carbon-nitrogen bond lengths in the optimized structure are consistent with experimental values for secondary amines, typically ranging from 145 to 149 picometers depending on the computational method employed [4] [5].

The phenyl ring maintains planarity with minimal distortion from ideal benzene geometry, while the halogen substituents introduce asymmetric charge distribution [16] [17]. Chlorine and fluorine substituents at the 3- and 4-positions respectively create distinct electrostatic potential surfaces that influence intermolecular interactions and molecular recognition properties [6] [7].

Computational modeling reveals that the 3-chloro-4-fluorophenyl substitution pattern provides optimal electronic properties for certain biological interactions [6]. The chlorine atom at position 3 engages in van der Waals interactions with surrounding amino acid residues, while the fluorine at position 4 participates in halogen bonding interactions that enhance binding affinity [6].

Computational ParameterTypical ValueMethod Dependence
C-N bond length147 ± 2 pmLow
N-C-C bond angle112 ± 3°Moderate
Phenyl ring planarity<0.05 Å deviationLow
Halogen bond interactions2.8-3.2 ÅMethod dependent

Molecular dynamics simulations of related compounds demonstrate significant conformational flexibility, with the butyl chain sampling multiple rotational states and the overall molecule exhibiting considerable structural mobility [15] [11]. The electronic properties calculated using various density functional methods show consistent trends in dipole moments, polarizability, and frontier molecular orbital energies [16].

Comparative Analysis with Structural Analogues

The structural landscape of halogenated benzylamine derivatives provides a comprehensive framework for understanding the unique properties of Butyl[(3-chloro-4-fluorophenyl)methyl]amine through systematic comparison with closely related analogues [18] [19] [20] . Several structural analogues share the core benzylamine motif while differing in specific substitution patterns or alkyl chain modifications [18] [19] [20].

Butyl[(4-chloro-3-fluorophenyl)methyl]amine represents a regioisomer where the halogen positions are inverted, with chlorine at position 4 and fluorine at position 3 [18] [22]. This compound maintains the identical molecular formula C11H15ClFN and molecular weight of 215.70 grams per mole, yet exhibits distinct electronic properties due to the altered substitution pattern [18] [22]. The different halogen arrangement influences the electron density distribution on the aromatic ring and consequently affects intermolecular interactions and biological activity profiles [6] [7].

Stereoisomeric variations include (Butan-2-yl)[(3-chloro-4-fluorophenyl)methyl]amine, which features a secondary butyl group instead of the linear primary butyl chain [19]. This structural modification introduces additional stereochemical complexity while maintaining the same molecular formula and similar molecular weight [19]. The branched alkyl chain alters the steric profile and conformational preferences of the molecule .

Tert-butyl[(3-chloro-4-fluorophenyl)methyl]amine represents another isomeric variant featuring a tertiary butyl group [20]. The increased steric bulk of the tert-butyl substituent significantly restricts conformational flexibility and influences the overall molecular shape [20] . This structural modification typically results in altered biological activity profiles due to different binding geometries with target proteins .

Structural AnalogueCAS NumberMolecular FormulaKey DifferenceSteric Effect
Parent compound1250604-27-3C11H15ClFNReference structureModerate
4-Cl, 3-F isomer1249233-93-9C11H15ClFNInverted halogensModerate
sec-Butyl derivative1247640-40-9C11H15ClFNBranched alkylIncreased
tert-Butyl derivative1526714-05-5C11H15ClFNBulky alkylHigh
Pentyl derivativeNot specifiedC12H17ClFNExtended chainReduced

Chain length variations, exemplified by (3-Chloro-4-fluorophenyl)methylamine, demonstrate the effects of alkyl chain extension on molecular properties . The additional methylene unit increases the molecular weight to 229.72 grams per mole and enhances lipophilicity while potentially altering membrane permeability characteristics .

The halogenated aromatic amine class exhibits diverse biological activities depending on the specific substitution patterns [7] . The 3-chloro-4-fluorophenyl motif has been identified as particularly effective for certain enzyme inhibition applications, with the chlorine atom providing van der Waals stabilization and the fluorine contributing to halogen bonding interactions [6] [7]. Comparative studies reveal that the specific positioning of these halogens significantly influences binding affinity and selectivity profiles [6] .

Electronic property variations among these analogues reflect the different electron-withdrawing capabilities of the halogen substituents and the electron-donating effects of the alkyl chains [7] . The interplay between these electronic effects determines the overall dipole moment, polarizability, and frontier molecular orbital energies, which collectively influence chemical reactivity and biological activity [16] [7].

Reductive Amination Approaches

Reductive amination represents a cornerstone methodology for the synthesis of Butyl[(3-chloro-4-fluorophenyl)methyl]amine and related halogenated benzylamine derivatives. This approach involves the formation of an imine intermediate from the corresponding aldehyde or ketone precursor, followed by selective reduction to yield the desired amine product [1] [2].

Catalytic Hydrogenation Techniques

Catalytic hydrogenation techniques provide robust pathways for the synthesis of aromatic amines through both direct nitroarene reduction and reductive amination processes. The implementation of these methodologies for Butyl[(3-chloro-4-fluorophenyl)methyl]amine synthesis requires careful consideration of catalyst selection and reaction conditions to accommodate the unique electronic properties imparted by the dual halogen substituents.

Palladium-Catalyzed Systems

Palladium-based catalysts, particularly palladium on carbon (Pd/C), demonstrate exceptional efficacy in the hydrogenation of nitroaromatic compounds to their corresponding amines [3] [4]. For the synthesis of Butyl[(3-chloro-4-fluorophenyl)methyl]amine, the reduction of 3-chloro-4-fluoronitrobenzene derivatives represents a viable synthetic route. The reaction proceeds through initial coordination of the nitro group to the palladium surface, followed by sequential hydrogen addition to form the corresponding amine [5].

Catalyst SystemTemperature (°C)Pressure (bar)SolventTypical Yield (%)
5% Pd/C25-601-4Methanol85-95
10% Pd/C40-804-6Ethanol88-92
Pd/Al₂O₃50-10010-40Toluene82-90

The selectivity of palladium catalysts for aromatic nitro group reduction while preserving halogen substituents is particularly advantageous for maintaining the structural integrity of the 3-chloro-4-fluorophenyl moiety [6]. Research has demonstrated that palladium nanoparticles supported on nitrogen-doped carbon materials exhibit enhanced activity at room temperature conditions, achieving conversion rates exceeding 90% under atmospheric hydrogen pressure [6].

Ruthenium-Catalyzed Methodologies

Ruthenium catalysts offer complementary advantages in the hydrogenation of halogenated aromatic compounds, particularly in terms of functional group tolerance and selectivity [7] [8]. The implementation of ruthenium-based systems for Butyl[(3-chloro-4-fluorophenyl)methyl]amine synthesis involves the use of heterogeneous catalysts such as Ru/UiO-66, which demonstrate excellent activity for the reduction of nitroarenes to amines [7].

The mechanism of ruthenium-catalyzed hydrogenation involves the formation of surface-bound hydrogen species that facilitate the sequential reduction of the nitro group through nitroso and hydroxylamine intermediates [9]. This pathway provides enhanced selectivity compared to direct hydrogenation methods, particularly for substrates containing multiple reducible functionalities.

Nickel-Catalyzed Processes

Nickel catalysts have emerged as versatile alternatives for the synthesis of aromatic amines through both direct hydrogenation and hydrogenative coupling methodologies [10] [11]. The development of triphosphine nickel catalysts has enabled the efficient coupling of nitriles with primary and secondary amines under hydrogen atmosphere, providing access to complex secondary and tertiary amine products [11].

For the synthesis of Butyl[(3-chloro-4-fluorophenyl)methyl]amine, nickel-catalyzed hydrogenative coupling of 3-chloro-4-fluorobenzonitrile with butylamine represents a promising approach. The reaction proceeds at 100-120°C under 4000 kPa hydrogen pressure, achieving high selectivity for the desired amine product [11].

Reaction ParameterOptimized Conditions
Temperature100-120°C
Hydrogen Pressure4000 kPa
Catalyst Loading2-5 mol%
Reaction Time4-8 hours
Selectivity>95%

Borax-Mediated Reaction Systems

Borax-mediated synthetic methodologies have gained prominence as sustainable alternatives for amine synthesis, offering environmentally benign pathways that align with green chemistry principles [12] [13]. The application of borate-based catalysts in the synthesis of Butyl[(3-chloro-4-fluorophenyl)methyl]amine involves the catalytic activation of carboxylic acid precursors for subsequent amide formation and reduction.

Borate Ester Catalysis

The utilization of borate esters as catalysts for amidation reactions provides a foundation for the synthesis of amine derivatives through subsequent reduction processes [13]. The mechanism involves the formation of a boronate intermediate through coordination of the carboxylic acid substrate, followed by nucleophilic attack by the amine component to form the desired amide product [12].

Research has demonstrated that 3,4,5-trifluorophenyl borate catalysts exhibit superior activity for challenging substrate combinations, including those containing electron-withdrawing halogen substituents [12]. The synthesis of Butyl[(3-chloro-4-fluorophenyl)methyl]amine derivatives through this methodology involves the initial formation of the corresponding amide intermediate, followed by reduction using conventional reducing agents.

Mechanistic Considerations

The catalytic cycle for borate-mediated amide formation involves several key steps:

  • Coordination: The carboxylic acid substrate coordinates to the borate center, forming a boronate ester intermediate
  • Activation: The coordinated acid exhibits enhanced electrophilicity due to the electron-withdrawing effect of the borate group
  • Nucleophilic Attack: The amine nucleophile attacks the activated carbonyl carbon, forming a tetrahedral intermediate
  • Elimination: Water elimination occurs to yield the amide product and regenerate the borate catalyst

The efficiency of this process for halogenated substrates depends on the electronic properties of the aromatic ring system, with electron-withdrawing substituents generally enhancing the reactivity of the carboxylic acid component [12].

Optimization Studies

Systematic optimization of borate-mediated synthesis has revealed several critical parameters affecting reaction outcome:

ParameterOptimal RangeEffect on Yield
Catalyst Loading10-30 mol%Direct correlation
Temperature100-140°COptimal at 120°C
Reaction Time18-66 hoursSubstrate dependent
Solventtert-Butyl acetateHigher yields than toluene

The implementation of these optimized conditions for Butyl[(3-chloro-4-fluorophenyl)methyl]amine synthesis has demonstrated yields ranging from 57-87%, depending on the specific substrate combination and reaction conditions employed [12].

Nucleophilic Substitution Strategies

Nucleophilic aromatic substitution represents a fundamental approach for the synthesis of Butyl[(3-chloro-4-fluorophenyl)methyl]amine through the displacement of halogen substituents by amine nucleophiles. The presence of both chlorine and fluorine substituents on the aromatic ring creates a complex electronic environment that influences the regioselectivity and reactivity of these transformations [14] [15].

Addition-Elimination Mechanism

The nucleophilic substitution of halogenated aromatic compounds proceeds through an addition-elimination mechanism involving the formation of a Meisenheimer complex intermediate [15] [16]. For Butyl[(3-chloro-4-fluorophenyl)methyl]amine synthesis, the reaction involves the nucleophilic attack of butylamine on the halogenated benzyl system, facilitated by the electron-withdrawing effects of the chlorine and fluorine substituents.

The mechanism proceeds through the following steps:

  • Nucleophilic Attack: The butylamine nucleophile attacks the aromatic carbon bearing the leaving group, forming a negatively charged intermediate
  • Meisenheimer Complex Formation: The intermediate is stabilized through resonance delocalization, particularly enhanced by the electron-withdrawing halogen substituents
  • Elimination: The leaving group departs, restoring aromaticity and yielding the substituted amine product

The electron-withdrawing nature of both chlorine and fluorine substituents significantly enhances the reactivity of the aromatic system toward nucleophilic attack, with the 3-chloro-4-fluoro substitution pattern providing optimal activation for the reaction [14].

Regioselectivity Considerations

The regioselectivity of nucleophilic substitution in polyhalogenated aromatic systems depends on the relative activating effects of the different halogen substituents. Research has demonstrated that the nucleophilic substitution reactivity follows the order: C-F > C-Cl > C-Br > C-I for activated aromatic systems, contrary to the order observed in aliphatic systems [17].

For the 3-chloro-4-fluorophenyl system, the fluorine substituent exhibits stronger electron-withdrawing effects due to its higher electronegativity, making positions ortho and para to the fluorine more susceptible to nucleophilic attack [16]. However, the chlorine substituent also contributes to the overall activation of the ring system, creating a synergistic effect that enhances the reactivity of the entire aromatic framework.

Optimization of Reaction Conditions

The optimization of nucleophilic substitution reactions for halogenated aromatic compounds has revealed several critical parameters:

ParameterStandard ConditionsHigh-Pressure Conditions
Temperature80-120°C100-150°C
PressureAtmospheric100-500 bar
SolventDMF, DMSONeat or minimal solvent
BaseK₂CO₃, NaOHKOH, NaH
Reaction Time8-24 hours2-6 hours

High-pressure conditions have been shown to significantly enhance the reaction rates and yields for nucleophilic substitution reactions involving halogenated aromatic compounds [18]. The application of pressures ranging from 100-500 bar results in increased reaction rates and improved selectivity, particularly for challenging substrates containing multiple halogen substituents.

Phase-Transfer Catalyzed Syntheses

Phase-transfer catalysis (PTC) provides an efficient methodology for the synthesis of Butyl[(3-chloro-4-fluorophenyl)methyl]amine through the facilitation of reactions between organic and aqueous phases. This approach offers significant advantages in terms of reaction efficiency, environmental sustainability, and operational simplicity [19] [20].

Quaternary Ammonium Catalysts

The implementation of quaternary ammonium salts as phase-transfer catalysts enables the efficient coupling of halogenated aromatic compounds with amine nucleophiles under biphasic conditions [20]. The catalyst facilitates the transport of ionic species between the organic and aqueous phases, enhancing the reaction rate and selectivity.

Common quaternary ammonium catalysts employed in these transformations include:

  • Tetrabutylammonium bromide (TBAB): Provides excellent balance between lipophilicity and catalytic activity
  • Benzyltriethylammonium chloride (BTEAC): Offers enhanced stability and recyclability
  • Tetrahexylammonium chloride: Demonstrates superior activity for challenging substrates

The selection of the appropriate catalyst depends on the specific substrate combination and reaction conditions, with consideration given to factors such as catalyst solubility, stability, and environmental impact [19].

Chiral Phase-Transfer Catalysis

The development of chiral phase-transfer catalysts has enabled the enantioselective synthesis of amine derivatives, providing access to optically active compounds with high enantiomeric purity [20]. For the synthesis of chiral variants of Butyl[(3-chloro-4-fluorophenyl)methyl]amine, cinchona alkaloid-derived catalysts have demonstrated exceptional performance.

The mechanism of chiral phase-transfer catalysis involves the formation of a chiral ion pair between the catalyst and the substrate, followed by enantioselective reaction in the organic phase. The stereochemical outcome depends on the specific interactions between the chiral catalyst and the substrate, with factors such as hydrogen bonding, π-π stacking, and steric hindrance playing crucial roles [20].

Environmental and Economic Advantages

Phase-transfer catalysis offers several advantages over traditional synthetic methodologies:

  • Reduced Solvent Requirements: Biphasic systems minimize the use of organic solvents
  • Milder Reaction Conditions: Lower temperatures and pressures compared to homogeneous systems
  • Improved Selectivity: Enhanced control over reaction pathways and side reactions
  • Catalyst Recovery: Facile separation and recycling of phase-transfer catalysts

The implementation of these advantages in the synthesis of Butyl[(3-chloro-4-fluorophenyl)methyl]amine has demonstrated significant improvements in both environmental impact and economic viability [19].

Continuous Flow Reactor Adaptations

The adaptation of continuous flow reactor technology for the synthesis of Butyl[(3-chloro-4-fluorophenyl)methyl]amine represents a significant advancement in process intensification and reaction control. These systems offer enhanced safety, improved heat and mass transfer, and the ability to access reaction conditions that are challenging to achieve in batch processes [21] [22].

Microreactor Technology

The implementation of microreactor systems for amine synthesis provides several advantages, including precise temperature control, enhanced mixing efficiency, and reduced residence times [21] [23]. For the synthesis of Butyl[(3-chloro-4-fluorophenyl)methyl]amine, microreactor technology enables the safe handling of reactive intermediates and the optimization of reaction conditions through rapid screening capabilities.

Typical microreactor configurations for amine synthesis include:

  • Packed-bed reactors: Containing immobilized catalysts for heterogeneous reactions
  • Capillary reactors: Providing high surface-to-volume ratios for efficient heat transfer
  • Membrane reactors: Enabling in-situ separation and purification processes

The selection of the appropriate reactor configuration depends on the specific reaction requirements, including catalyst type, reaction kinetics, and desired throughput [22].

Multistep Continuous Processes

The development of multistep continuous flow processes enables the telescoping of multiple synthetic transformations into a single, integrated system [24] [22]. For Butyl[(3-chloro-4-fluorophenyl)methyl]amine synthesis, this approach allows for the combination of oxidation, amination, and reduction steps in a continuous manner.

A typical multistep process might involve:

  • Oxidation: Conversion of alcohol precursors to aldehyde intermediates
  • Amination: Formation of imine intermediates through condensation with butylamine
  • Reduction: Catalytic hydrogenation to yield the final amine product

The integration of these steps in a continuous flow system provides enhanced process efficiency, reduced waste generation, and improved product quality [24].

Process Optimization Parameters

The optimization of continuous flow processes for amine synthesis involves several critical parameters:

ParameterTypical RangeEffect on Performance
Flow Rate0.1-10 mL/minResidence time control
Temperature25-150°CReaction rate optimization
Pressure1-40 barSubstrate solubility and safety
Catalyst Loading1-20 wt%Activity and selectivity
Residence Time1-60 minConversion and selectivity

The systematic optimization of these parameters has enabled the development of highly efficient continuous flow processes for Butyl[(3-chloro-4-fluorophenyl)methyl]amine synthesis, achieving yields comparable to or exceeding those obtained in batch processes [21].

Green Chemistry Approaches in Synthesis

The implementation of green chemistry principles in the synthesis of Butyl[(3-chloro-4-fluorophenyl)methyl]amine represents a critical advancement toward sustainable chemical manufacturing. These approaches focus on the reduction of environmental impact, the utilization of renewable feedstocks, and the development of catalytic processes that minimize waste generation [25] [26].

Enzymatic Synthesis Methods

The application of enzymatic catalysis for amine synthesis offers exceptional selectivity and mild reaction conditions, aligning with the principles of green chemistry [27]. For the synthesis of Butyl[(3-chloro-4-fluorophenyl)methyl]amine, lipase-catalyzed processes have demonstrated significant potential for the formation of amide intermediates that can be subsequently reduced to the desired amine products.

Candida antarctica lipase B (CALB) has emerged as a particularly effective biocatalyst for the direct amidation of carboxylic acids with amines [27]. The enzymatic process proceeds under mild conditions using environmentally benign solvents such as cyclopentyl methyl ether, achieving excellent conversions without the need for harsh chemical reagents.

Sustainable Feedstock Utilization

The utilization of renewable feedstocks for amine synthesis represents a fundamental shift toward sustainable chemical manufacturing [26]. For Butyl[(3-chloro-4-fluorophenyl)methyl]amine synthesis, the implementation of bio-based starting materials derived from lignin and other biomass sources has shown significant promise.

The "lignin to amides" concept involves the oxidative conversion of lignin derivatives to aromatic carboxylic acids, followed by amidation and reduction to yield the desired amine products [28]. This approach utilizes earth-abundant metal catalysts and molecular oxygen as the oxidant, minimizing the environmental impact of the synthetic process.

Catalyst Development and Optimization

The development of environmentally benign catalysts represents a crucial aspect of green chemistry implementation [26]. For Butyl[(3-chloro-4-fluorophenyl)methyl]amine synthesis, the use of earth-abundant metal catalysts such as iron, nickel, and cobalt has demonstrated significant advantages over traditional precious metal systems.

Single-atom catalysts (SACs) have emerged as particularly promising systems, offering high activity and selectivity while minimizing metal loading requirements [28]. The implementation of cobalt-based SACs for the oxidative amidation of lignin derivatives has achieved excellent yields while maintaining compatibility with green chemistry principles.

Waste Minimization Strategies

The implementation of waste minimization strategies in amine synthesis involves the development of atom-economical processes that maximize the incorporation of starting materials into the final product [26]. For Butyl[(3-chloro-4-fluorophenyl)methyl]amine synthesis, this includes the use of direct amination methods that avoid the formation of stoichiometric byproducts.

The comparison of traditional and green chemistry approaches using the CHEM21 green metrics toolkit has demonstrated significant improvements in environmental impact metrics:

MetricTraditional ApproachGreen Chemistry Approach
Atom Economy31%89%
Reaction Mass Efficiency5%67%
Process Mass Intensity3866 g/g1092 g/g
E-Factor38516

These improvements demonstrate the significant potential of green chemistry approaches for the sustainable synthesis of Butyl[(3-chloro-4-fluorophenyl)methyl]amine and related compounds [26].

Solvent Selection and Optimization

The selection of environmentally benign solvents represents a critical aspect of green chemistry implementation [27]. For Butyl[(3-chloro-4-fluorophenyl)methyl]amine synthesis, the replacement of traditional organic solvents with greener alternatives has demonstrated significant benefits in terms of environmental impact and process safety.

Recommended green solvents for amine synthesis include:

  • Cyclopentyl methyl ether: Offering excellent solubility properties and reduced toxicity
  • 2-Methyltetrahydrofuran: Providing superior environmental profile compared to THF
  • Ethyl acetate: Demonstrating good biodegradability and low toxicity
  • Water: Enabling aqueous-phase reactions with appropriate catalyst systems

XLogP3

3.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

215.0877053 g/mol

Monoisotopic Mass

215.0877053 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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